Ethyl 4-aminocinnamate basic properties
Ethyl 4-aminocinnamate basic properties
An In-depth Technical Guide to the Core Properties of Ethyl 4-aminocinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-aminocinnamate is a bifunctional organic molecule that has garnered significant interest within the scientific community. As an ester of 4-aminocinnamic acid, it possesses a unique electronic and structural profile, featuring a primary aromatic amine, an α,β-unsaturated ester, and a phenyl ring. This combination of functional groups imparts a versatile reactivity that makes it a valuable intermediate and building block in diverse fields, ranging from medicinal chemistry to advanced materials science. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for professionals engaged in research and development.
Chemical and Physical Properties
Ethyl 4-aminocinnamate is typically encountered as a light yellow or off-white crystalline solid at room temperature. Its core physicochemical properties are essential for its application in synthesis and formulation, dictating parameters such as solvent selection, reaction temperature, and purification methods.
| Property | Value | Reference(s) |
| IUPAC Name | ethyl (E)-3-(4-aminophenyl)prop-2-enoate | [1] |
| CAS Number | 5048-82-8 | [1] |
| Molecular Formula | C₁₁H₁₃NO₂ | |
| Molecular Weight | 191.23 g/mol | |
| Appearance | Light yellow to off-white crystalline solid | [2] |
| Melting Point | 70-74 °C | |
| Boiling Point | 347 °C at 760 mmHg | |
| Density | 1.13 g/cm³ | |
| Flash Point | 192.9 °C | |
| Solubility | Insoluble in water. Soluble in various organic solvents including ethanol, Dimethylformamide (DMF), and Dichloromethane (DCM). | [3][4][5][6] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | [7] |
Spectroscopic Profile
The structural characterization of Ethyl 4-aminocinnamate is unequivocally established through standard spectroscopic techniques. The data presented below are foundational for reaction monitoring and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton and carbon NMR spectra provide a complete map of the molecule's structure. The trans-configuration of the alkene is confirmed by the large coupling constant (J = 16.2 Hz) between the vinylic protons.[2]
-
¹H NMR (400 MHz, CDCl₃): δ 7.60 (d, J = 16.2 Hz, 1H, Ar-CH =CH), 7.33 (d, J = 8.5 Hz, 2H, Ar-H ortho to CH=CH), 6.64 (d, J = 8.5 Hz, 2H, Ar-H ortho to NH₂), 6.23 (d, J = 16.2 Hz, 1H, Ar-CH=CH ), 4.24 (q, J = 7.1 Hz, 2H, OCH₂ CH₃), 3.98 (s, 2H, NH₂ ), 1.32 (t, J = 7.2 Hz, 3H, OCH₂CH₃ ).[2]
-
¹³C NMR (101 MHz, CDCl₃): δ 167.9 (C=O), 148.9 (C-NH₂), 145.0 (Ar-CH=C H), 130.0 (Ar-C ortho to CH=CH), 124.7 (Ar-C ipso to CH=CH), 114.9 (Ar-C ortho to NH₂), 113.7 (Ar-C H=CH), 60.3 (OC H₂CH₃), 14.5 (OCH₂C H₃).[2]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups. Data is available in public databases such as SpectraBase, typically acquired via techniques like Attenuated Total Reflectance (ATR) or as a cast film from a solvent like chloroform.[8] Key expected absorptions include N-H stretching from the amine, C=O stretching from the ester, C=C stretching from the alkene, and C-O stretching.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For Ethyl 4-aminocinnamate, the expected molecular ion peak [M]⁺ would be at m/z 191.23. Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 192.24.[4]
Synthesis and Purification
A reliable and frequently cited method for the laboratory-scale synthesis of Ethyl 4-aminocinnamate is the chemical reduction of its nitro precursor, Ethyl 4-nitrocinnamate. The causality behind this choice lies in the commercial availability of the starting material and the high efficiency of nitro group reductions. The Stannous Chloride (SnCl₂) method is a classic and robust choice for this transformation.[5]
Experimental Protocol: Reduction of Ethyl 4-nitrocinnamate
Objective: To synthesize Ethyl 4-aminocinnamate via the reduction of the nitro group of Ethyl 4-nitrocinnamate using stannous chloride.
Materials:
-
Ethyl 4-nitrocinnamate
-
Stannous chloride (SnCl₂·2H₂O)
-
Glacial acetic acid
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethanol
-
Sodium dithionite (optional, for ensuring complete reduction)
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve Ethyl 4-nitrocinnamate (1.0 eq.) in a minimal amount of hot glacial acetic acid.
-
To this hot solution, cautiously add stannous chloride (approx. 4-5 eq.) followed by concentrated hydrochloric acid.
-
Heat the reaction mixture to boiling under reflux. The progress can be monitored by TLC until the starting material is consumed.
-
Once the reaction is complete, pour the mixture onto crushed ice.
-
Carefully neutralize the acidic solution by adding an excess of aqueous sodium hydroxide until the solution is strongly basic and tin salts have precipitated.
-
Filter the crude product precipitate.
-
For purification, dissolve the crude solid in ethanol. If necessary, treat with a small amount of aqueous sodium dithionite to reduce any remaining nitro or intermediate species.
-
Filter the hot ethanol solution to remove any insoluble materials.
-
Allow the filtrate to cool, inducing crystallization of the pure Ethyl 4-aminocinnamate. The product can be further purified by recrystallization from aqueous ethanol.[5]
Caption: Key reactive sites of Ethyl 4-aminocinnamate.
Applications in Drug Development and Materials Science
The versatile structure of Ethyl 4-aminocinnamate makes it a valuable component in several high-tech applications.
-
Pharmaceutical Intermediate: It serves as a key building block for the synthesis of complex therapeutic agents. Researchers have incorporated it into novel peptidomimetic structures designed as inhibitors of viral proteases, such as those from SARS-CoV-2 and Hepatitis C virus. [3][9][10]Its structure allows it to act as a linker, connecting recognition elements to electrophilic "warheads" that target cysteine residues in enzyme active sites. [10]* Materials Science: The ability of the cinnamate moiety to undergo photodimerization is the basis for its use in smart materials. When grafted onto polymer backbones like polyphosphazenes, it enables the creation of materials that can be cross-linked with UV light and have their cross-links reversed with different wavelengths, leading to self-healing or remendable properties. [11][12]* Cosmetics and Skincare: Cinnamate derivatives are known for their ability to absorb UV radiation. Consequently, Ethyl 4-aminocinnamate and related structures are explored for use as UV-filtering agents in sunscreens and other skincare products to protect against sun damage. [13]
Safety and Handling
As with any laboratory chemical, proper handling of Ethyl 4-aminocinnamate is crucial to ensure personnel safety. It is classified as an irritant.
| Hazard Type | GHS Information | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Incompatibilities | Strong oxidizing agents | Avoid contact with strong oxidizers. [14] |
| Storage | Store at 2-8 °C under an inert atmosphere. | Keep container tightly closed in a dry and well-ventilated place. [7] |
Data compiled from references.[1][6][7]
Conclusion
Ethyl 4-aminocinnamate is a molecule of significant utility, bridging the gap between fundamental organic synthesis and applied sciences. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an accessible and powerful tool for researchers. Its demonstrated applications as a precursor to potent enzyme inhibitors and as a functional component in self-healing materials underscore its continuing relevance in both drug discovery and materials innovation. This guide serves as a foundational resource, enabling scientists and developers to harness the full potential of this versatile chemical compound.
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